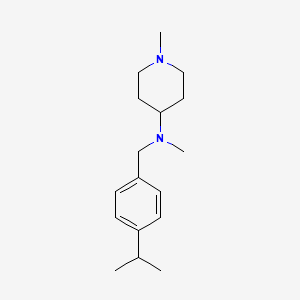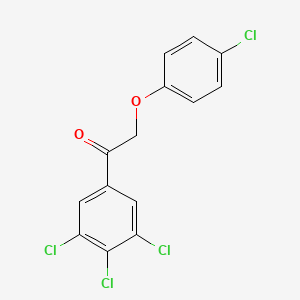![molecular formula C17H25N3O B5635524 N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide, also known as NPC, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. NPC is a selective inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is used in the field of chemical synthesis . It is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Biological Evaluation
The compound has been used in biological evaluation studies . In a research program aimed at developing new drugs for the treatment of central inflammatory diseases, this compound was synthesized and biologically evaluated .
Inhibitor of Cyclin Dependent Kinases (CDKs)
The compound is part of a novel class of inhibitors of cyclin dependent kinases (CDKs) . It shows good potency as an inhibitor of CDKs .
Selectivity Against Kinases
The compound has been studied for its selectivity against a panel of serine-threonine and tyrosine kinases . However, it was found to be poorly selective against these kinases .
Drug Development
The compound has potential applications in drug development . It was synthesized as part of a research program aimed at developing new drugs for the treatment of central inflammatory diseases .
Material Science
The compound is used in the field of material science . It is part of a collection of unique chemicals provided by Sigma-Aldrich for researchers in this field .
Mecanismo De Acción
Target of Action
The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its target, Chk1 . The inhibition of Chk1 could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell proliferation and survival, given its target and potential mode of action . For instance, it might induce cell cycle arrest or apoptosis in cells with DNA damage.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19-10-12-20(13-11-19)16-8-6-15(7-9-16)18-17(21)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCKGDOZEAXZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5635449.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)
![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)


![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5635536.png)
![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)
